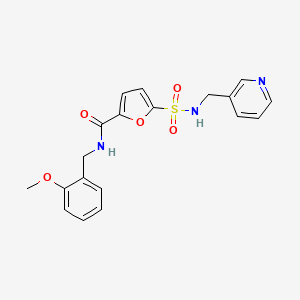
N-(2-methoxybenzyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide
カタログ番号 B2650056
CAS番号:
1170563-43-5
分子量: 401.44
InChIキー: KRDRKLIOEFLBDK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide, also known as PMSF, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases and has been used in various biochemical and physiological experiments.
科学的研究の応用
Chemical Synthesis and Modification
- Research into furan derivatives, such as the work by Shiotani and Taniguchi (1996), explores the cyanation, chlorination, and nitration of furo[3,2‐b]pyridine N-oxide, leading to various derivatives with potential chemical and pharmacological applications (Shiotani & Taniguchi, 1996).
- The study by Ismail et al. (2004) focuses on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, highlighting the potential of furan derivatives in developing new therapeutic agents (Ismail et al., 2004).
Catalysis and Material Science
- Khodaei et al. (2018) discuss the use of 4-carboxybenzyl sulfamic acid functionalized Fe3O4 nanoparticles as a catalyst for synthesizing furan-2(5H)-one derivatives, indicating the role of furan derivatives in facilitating chemical reactions and potential industrial applications (Khodaei, Alizadeh, & Haghipour, 2018).
Pharmacological Potential
- Research on Co(II) complexes of related sulfonamide derivatives by Vellaiswamy and Ramaswamy (2017) explores their fluorescence properties and anticancer activity, demonstrating the pharmacological interest in modifying and studying furan and pyridine derivatives for therapeutic applications (Vellaiswamy & Ramaswamy, 2017).
Analytical and Sensor Applications
- The development of novel zinc ion-selective membrane electrodes based on sulpiride drug by Saleh and Gaber (2001) illustrates the application of related compounds in creating selective sensors for metal ions, which could have implications in environmental monitoring and analytical chemistry (Saleh & Gaber, 2001).
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-ylmethylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-26-16-7-3-2-6-15(16)13-21-19(23)17-8-9-18(27-17)28(24,25)22-12-14-5-4-10-20-11-14/h2-11,22H,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDRKLIOEFLBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
tert-Butyl 4-aminoadamantane-1-carboxylate
2248383-62-0

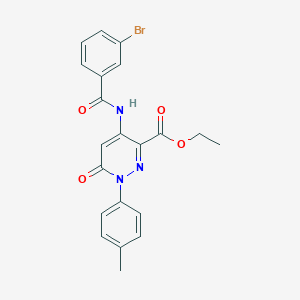

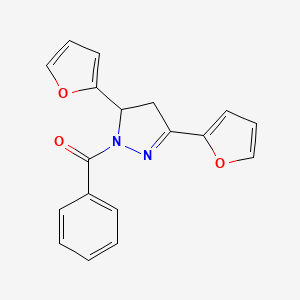
![9-(5-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649980.png)
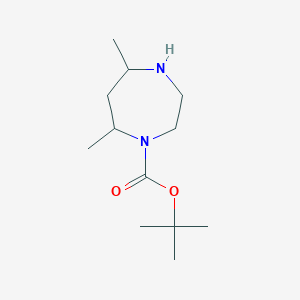
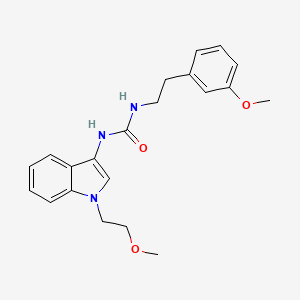
![1-(3-oxo-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649988.png)
![2-(2,4-dinitrophenylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2649989.png)

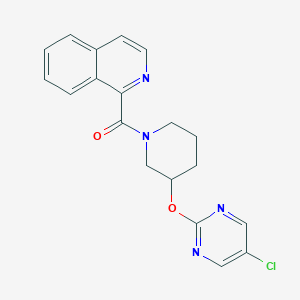
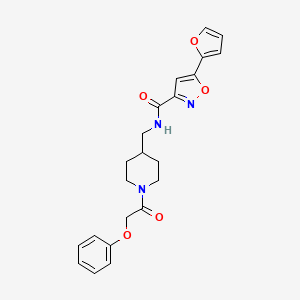
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2649993.png)
![5-ethyl-N-isopentyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2649994.png)
